1-Bromo-2-fluoro-2-methylpropane
Overview
Description
“1-Bromo-2-fluoro-2-methylpropane” is a bromofluoroalkyl compound . Its molecular formula is C4H8BrF . It has a molecular weight of 155.01 g/mol . The IUPAC name for this compound is 1-bromo-2-fluoro-2-methylpropane .
Molecular Structure Analysis
The InChI code for “1-Bromo-2-fluoro-2-methylpropane” is InChI=1S/C4H8BrF/c1-4(2,6)3-5/h3H2,1-2H3
. The Canonical SMILES for this compound is CC(C)(CBr)F
.
Physical And Chemical Properties Analysis
“1-Bromo-2-fluoro-2-methylpropane” has a molecular weight of 155.01 g/mol . It has a computed XLogP3-AA value of 1.9 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of this compound is 153.97934 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 6 .
Scientific Research Applications
Stereoselective Synthesis of Amino Acids : 1-Bromo-2-fluoro-alkanes, including 1-Bromo-2-fluoro-2-methylpropane, have been used in the stereoselective synthesis of γ- and δ-fluoro-α-amino acids. These compounds are synthesized through diastereoselective alkylation of camphor-based glycine ester imines, followed by deprotection (Kröger & Haufe, 1997).
Study of Rotational Isomerism : Research on 1-bromo-2-methylpropane, closely related to 1-Bromo-2-fluoro-2-methylpropane, has provided insights into the rotational isomerism of halogen alkanes. This research is fundamental for understanding the molecular behavior of such compounds in various environments (Müller, Fruwert, & Geiseler, 1981).
Application in Radiosynthesis : The compound has potential applications in the field of radiosynthesis. Studies involving the synthesis of related compounds, such as 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol, demonstrate its applicability in developing positron emission tomography (PET) tracers (Rotteveel et al., 2017).
Reactivity with Fluorinating Agents : The reactivity of 1-hydroxy-halogenopropanes, including those related to 1-Bromo-2-fluoro-2-methylpropane, with fluorinating agents has been studied. This research provides insights into the rearrangement and direct substitution reactions that these compounds undergo (Bycroft, Chowdhury, & Dove, 1978).
Thermodynamic Properties : Studies on solution enthalpies of related compounds, like 1-bromoadamantane and 2-bromo-2-methylpropane, in various solvents provide valuable data on their thermodynamic behavior. This is crucial for applications in solution chemistry and process design (Martins et al., 2006).
properties
IUPAC Name |
1-bromo-2-fluoro-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrF/c1-4(2,6)3-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNXHUCQQXLSHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173624 | |
Record name | Propane, 1-bromo-2-fluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-2-methylpropane | |
CAS RN |
19869-78-4 | |
Record name | Propane, 1-bromo-2-fluoro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019869784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1-bromo-2-fluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19869-78-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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